6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid
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Overview
Description
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is a complex organic compound characterized by the presence of a quinoxaline ring system and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid typically involves the formation of the quinoxaline ring followed by the attachment of the hexanoic acid chain. One common method involves the condensation of 3-hydroxyquinoxaline with a suitable carbonyl compound under acidic conditions to form the quinoxaline core. This intermediate is then reacted with hexanoic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form quinoxaline-3-one derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-3-one derivatives, alcohol derivatives, and various substituted quinoxaline compounds.
Scientific Research Applications
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-3-carboxylic acid: Similar in structure but lacks the hexanoic acid moiety.
6-aminohexanoic acid: Similar in the hexanoic acid chain but lacks the quinoxaline ring.
3-hydroxyquinoxaline: Contains the quinoxaline ring but lacks the hexanoic acid chain.
Uniqueness
6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid is unique due to the combination of the quinoxaline ring and the hexanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-10-18(12-7-4-3-6-11(12)17-13)15(22)16-9-5-1-2-8-14(20)21/h3-4,6-7H,1-2,5,8-10H2,(H,16,22)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNVANMULWFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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